N-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Chandrashekaraiah et al. (2014) highlighted the synthesis of pyrimidine-azetidinone analogues, including structures similar to N-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine. These compounds exhibited significant antimicrobial and antituberculosis activities, suggesting their potential in designing antibacterial and antituberculosis agents.
Anti-Hyperglycemic Properties
Research by Moustafa et al. (2021) discussed carboximidamides linked with pyrimidine, similar in structure to this compound. These compounds showed significant decrease in serum glucose levels, suggesting potential applications in treating hyperglycemia and diabetes-related conditions.
Heterocyclic Synthesis and Derivative Formation
The work of Ho and Suen (2013) involved synthesizing various heterocyclic compounds, including those related to pyrimidine. This research contributes to the understanding of heterocyclic chemistry, which is fundamental in the synthesis of complex molecules like this compound.
Enantioselective Functionalization in Drug Discovery
Jain et al. (2016) discussed enantioselective functionalization of amines, including structures similar to this compound. This process is crucial in drug discovery, particularly for creating bioactive compounds with specific stereochemical configurations.
Synthesis of Pyrido[3,4-d]pyrimidines
Kuznetsov et al. (2007) detailed the synthesis of pyrido[3,4-d]pyrimidines, which are structurally related to this compound. This synthesis has implications for developing novel compounds with potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of N-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine is Cathepsin F . Cathepsin F is a thiol protease that is believed to participate in intracellular degradation and turnover of proteins . It has also been implicated in tumor invasion and metastasis .
Mode of Action
This could result in changes to protein degradation and turnover within the cell .
Biochemical Pathways
Downstream effects could include changes to cellular processes that rely on these proteins .
Result of Action
Given its target, it may influence processes related to protein degradation and turnover, potentially impacting cellular function .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence its action .
Properties
IUPAC Name |
(4-morpholin-4-ylphenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c24-18(23-11-15(12-23)21-17-5-6-19-13-20-17)14-1-3-16(4-2-14)22-7-9-25-10-8-22/h1-6,13,15H,7-12H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKRYNILDFOHKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)N3CC(C3)NC4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.